3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
One notable application of related compounds is in the development of anticancer therapies. For example, derivatives of pyrano[3, 2-c]chromene have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown promising results against breast, colon, and liver cancer cell lines by inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020). This research underscores the potential of chromene derivatives in cancer therapy by targeting cell proliferation and survival pathways.
Antibacterial and Antioxidant Activities
The compound and its derivatives have also been studied for their antibacterial and antioxidant activities. For instance, novel chromene derivatives have demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as antioxidant activities of varying extents (Al-ayed, 2011). These findings highlight the potential of such compounds in developing new antibacterial agents and antioxidants.
Molecular Docking and Estrogen Receptor Binding
Additionally, the synthesis of chromene and quinoline conjugates has been explored for their binding affinity to estrogen receptors, indicating their potential in breast cancer therapy. Molecular docking studies have shown that these compounds exhibit anti-proliferative activities and could serve as leads for the development of new therapeutic agents (Parveen et al., 2017).
Antimicrobial Activity
Furthermore, novel chromene-based compounds have been synthesized and shown to possess antimicrobial effects, offering insights into their potential use in combating microbial infections. These compounds have been evaluated against various bacterial strains, demonstrating their utility in addressing antibiotic resistance challenges (Mandala et al., 2013).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-19-6-5-16-22(26)18(15-4-7-20-21(12-15)28-11-10-27-20)14-29-23(16)17(19)13-24-8-2-1-3-9-24/h4-7,12,14,25H,1-3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOCOMFNUAHZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one |
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